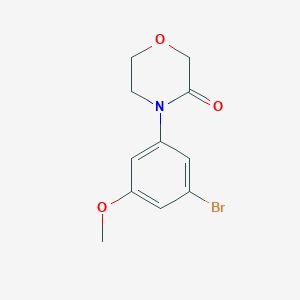

4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one

Beschreibung

4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one (CAS: 1427417-35-3) is a morpholin-3-one derivative with a substituted phenyl ring at the 4-position of the morpholine ring. Its molecular formula is C₁₁H₁₂BrNO₃, and it has a molecular weight of 286.12 g/mol . The compound features a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring, which influence its electronic and steric properties.

Eigenschaften

Molekularformel |

C11H12BrNO3 |

|---|---|

Molekulargewicht |

286.12 g/mol |

IUPAC-Name |

4-(3-bromo-5-methoxyphenyl)morpholin-3-one |

InChI |

InChI=1S/C11H12BrNO3/c1-15-10-5-8(12)4-9(6-10)13-2-3-16-7-11(13)14/h4-6H,2-3,7H2,1H3 |

InChI-Schlüssel |

FAXBFZVKCHKNAM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)N2CCOCC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-5-methoxyphenylboronic acid with morpholinone under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The process involves heating the reaction mixture to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of dehalogenated or reduced phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Morpholin-3-one Derivatives

Structural and Functional Differences

Morpholin-3-one derivatives vary primarily in the substituents on the phenyl ring, which dictate their reactivity, physical properties, and applications. Below is a comparative analysis:

Key Insights

Substituent Effects: Electron-Withdrawing Groups (Br, NO₂): Bromine and nitro groups reduce electron density on the phenyl ring, enhancing stability toward electrophilic substitution. Bromine also offers opportunities for Suzuki-Miyaura cross-coupling . Electron-Donating Groups (OCH₃, NH₂): Methoxy and amino groups increase ring electron density, improving solubility in polar solvents and enabling nucleophilic reactions (e.g., amidation in antimalarial drug synthesis) .

Synthetic Utility: 4-(4-Nitrophenyl)morpholin-3-one is critical in multistep syntheses, as its nitro group is readily reduced to an amine for further functionalization . 4-(4-Aminophenyl)morpholin-3-one is a key intermediate in rivaroxaban production, where its amine group participates in condensation reactions .

Reactivity in Solvents: Reactions in aprotic solvents (e.g., DMF, DMSO) favor nitro-substituted morpholin-3-one formation (yields ~50%), while protic solvents (e.g., butanol) inhibit lactamization .

Biological Relevance: While 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one lacks reported bioactivity data, its nitro- and amino-substituted analogs demonstrate antimalarial and anticoagulant properties .

Biologische Aktivität

The compound 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant research findings and data tables.

The synthesis of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one typically involves the introduction of a methoxy group via nucleophilic substitution, followed by the addition of the morpholine ring through similar reactions with halogenated phenyl derivatives. The presence of both bromine and methoxy groups contributes to the compound's unique chemical properties, enhancing its binding affinity to various biological targets.

Anticancer Properties

Research indicates that 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound appears to enhance caspase-3 activity, a key enzyme in the apoptotic pathway, suggesting its role as a potential anticancer agent.

Table 1: Anticancer Activity of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one

| Cell Line | Concentration (μM) | Apoptosis Induction (%) | Caspase-3 Activity (fold increase) |

|---|---|---|---|

| MDA-MB-231 | 1.0 | 40.76 | 1.33 |

| HepG2 | 10.0 | 52.03 | 1.57 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Preliminary studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/mL |

| Escherichia coli | 75 mg/mL |

| Pseudomonas aeruginosa | 100 mg/mL |

The mechanism underlying the biological activity of 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine atom and methoxy group enhance its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it may bind to critical enzymes or receptors involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Study on Breast Cancer Cells : A study indicated that treatment with 4-(3-Bromo-5-methoxy-phenyl)-morpholin-3-one resulted in significant morphological changes in MDA-MB-231 cells, accompanied by increased apoptosis markers .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups, suggesting its efficacy as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.